dTAGV-1-NEG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

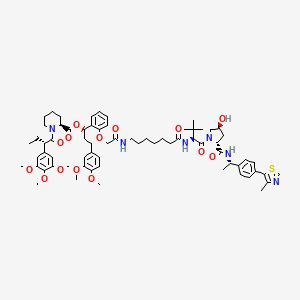

Structure

2D Structure

Properties

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLKEOUWAHUESE-SVUPEXKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H90N6O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1247.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of dTAGV-1-NEG

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of dTAGV-1-NEG, a critical negative control used in the dTAG (degradation tag) system. It elucidates its mechanism of action, or rather inaction, in the context of targeted protein degradation and provides the necessary experimental framework for its effective use.

Introduction to the dTAG System and the Role of dTAGV-1

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein. This technology utilizes heterobifunctional molecules, known as degraders, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system.

A key component of this system is dTAGV-1 , a molecule designed to target proteins that have been endogenously tagged with a mutant FKBP12 protein, specifically the F36V variant (FKBP12F36V). dTAGV-1 is a heterobifunctional molecule that binds simultaneously to the FKBP12F36V tag on a protein of interest and to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This binding event brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

The Core Mechanism of this compound

This compound is a diastereomer of dTAGV-1 and serves as an essential heterobifunctional negative control. Its mechanism is one of intentional failure. Due to a specific change in its stereochemistry, this compound is unable to bind to and recruit the VHL E3 ubiquitin ligase.

While it can still bind to the FKBP12F36V-tagged protein, its inability to engage VHL prevents the formation of the critical ternary complex (Target Protein—Degrader—E3 Ligase) that is required to initiate ubiquitination. Consequently, a protein of interest tagged with FKBP12F36V will not be degraded in the presence of this compound.

The primary purpose of this compound is to provide a rigorous control in experiments. By comparing the effects of dTAGV-1 with this compound, researchers can confirm that the observed degradation of the target protein is a direct result of the specific, VHL-mediated ubiquitination pathway induced by dTAGV-1, and not due to off-target or other non-specific effects of the chemical scaffold.

Signaling and Logical Pathways

The following diagrams illustrate the functional difference between dTAGV-1 and its negative control, this compound.

Caption: dTAGV-1 actively forms a ternary complex, leading to ubiquitination and degradation.

Caption: this compound fails to recruit VHL, preventing degradation.

Quantitative Data Summary

The following tables summarize experimental conditions and outcomes demonstrating the inactivity of this compound compared to dTAGV-1.

Table 1: In Vitro Degradation Assays

| Cell Line | Target Protein | Compound | Concentration | Time (h) | Result |

|---|---|---|---|---|---|

| 293FT FKBP12F36V-Nluc | FKBP12F36V-Nluc | dTAGV-1 | 1-10 µM | 24 | Potent Degradation |

| 293FT FKBP12F36V-Nluc | FKBP12F36V-Nluc | This compound | 1-10 µM | 24 | No Degradation |

| 293FT FKBP12WT-Nluc | FKBP12WT-Nluc | dTAGV-1 | 1-10 µM | 24 | No Degradation |

| PATU-8902 FKBP12F36V-KRASG12V | KRASG12V | dTAGV-1 | 500 nM | 24 | Degradation of KRASG12V |

| PATU-8902 FKBP12F36V-KRASG12V | KRASG12V | This compound | 500 nM | 24 | No Degradation of KRASG12V |

| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | dTAGV-1 | 1 µM | 24 | Degradation of EWS/FLI |

| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | this compound | 1 µM | 24 | No Degradation of EWS/FLI |

Table 2: Cellular Proliferation Assays

| Cell Line | Compound | Concentration | Time (h) | Result |

|---|---|---|---|---|

| PATU-8902 FKBP12F36V-KRASG12V | dTAGV-1 | Not Specified | 120 | Potent antiproliferative effects |

| PATU-8902 FKBP12F36V-KRASG12V | This compound | Not Specified | 120 | No antiproliferative effects |

| EWS502 FKBP12F36V-EWS/FLI | dTAGV-1 | Not Specified | >24 | Potent antiproliferative effects |

| EWS502 FKBP12F36V-EWS/FLI | this compound | Not Specified | >24 | No antiproliferative effects |

Experimental Protocols and Workflows

A typical experiment to validate target degradation involves treating cells expressing the FKBP12F36V-tagged protein with dTAGV-1, this compound, and a vehicle control (e.g., DMSO).

-

Cell Culture and Seeding:

-

Culture cells (e.g., 293T or PATU-8902) engineered to express the FKBP12F36V-fusion protein of interest using standard cell culture techniques.

-

Seed cells in appropriate plates (e.g., 6-well plates) to achieve 70-80% confluency on the day of treatment.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of dTAGV-1 and this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the stock solutions in fresh culture medium to the desired final concentrations (e.g., 500 nM or 1 µM). Prepare a vehicle control with an equivalent amount of DMSO.

-

Remove the old medium from the cells and add the medium containing the compounds or vehicle.

-

-

Incubation:

-

Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.

-

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Immunoblotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Compare the band intensity of the target protein in the dTAGV-1 treated lane to the vehicle and this compound treated lanes. A significant reduction in the target protein band only in the dTAGV-1 lane confirms specific degradation.

-

References

The Role of dTAGV-1 in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The degradation tag (dTAG) system is a versatile chemical biology tool that enables rapid and selective degradation of any protein of interest (POI). This guide focuses on dTAGV-1, a second-generation, von Hippel-Lindau (VHL) E3 ligase-recruiting dTAG molecule, and its inactive diastereomer, dTAGV-1-NEG, which serves as a crucial negative control. We will delve into the core mechanism of dTAGV-1, provide a comprehensive summary of its performance metrics, and offer detailed protocols for its application and validation in experimental settings.

Introduction to the dTAG System and dTAGV-1

The dTAG system is a two-component platform that allows for the controlled degradation of a target protein. It requires the genetic fusion of the mutant FKBP12F36V tag to a protein of interest. The second component is a heterobifunctional small molecule, the dTAG degrader, which binds to both the FKBP12F36V tag and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein.

dTAGV-1 is a highly potent and selective degrader that recruits the VHL E3 ligase.[1] This distinguishes it from earlier versions like dTAG-13, which recruits the CRBN E3 ligase. This difference is significant as some proteins have shown resistance to CRBN-mediated degradation, and the availability of a VHL-recruiting dTAG molecule expands the applicability of the dTAG platform.[2] dTAGV-1 has demonstrated improved pharmacokinetic and pharmacodynamic properties, making it a valuable tool for both in vitro and in vivo studies.[2]

A key component of rigorous dTAG experimentation is the use of a negative control. This compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase.[3][4] This property makes it an ideal negative control, as it retains the ability to bind to the FKBP12F36V tag but cannot induce the formation of a productive ternary complex for degradation. Any observed effects with dTAGV-1 that are absent with this compound can be confidently attributed to the degradation of the target protein.

Mechanism of Action

The mechanism of dTAGV-1-mediated protein degradation follows a well-defined pathway, hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

Figure 1. dTAGV-1 Signaling Pathway.

The process begins with dTAGV-1 simultaneously binding to the FKBP12F36V tag on the protein of interest and the VHL E3 ligase complex. This forms a ternary complex, bringing the POI into close proximity with the E3 ligase. VHL then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI, forming a polyubiquitin chain. This polyubiquitinated POI is then recognized as a substrate by the 26S proteasome, which unfolds and degrades the protein into small peptides. The dTAGV-1 molecule is then released and can participate in further rounds of degradation, acting catalytically.

Data Presentation: Quantitative Analysis of dTAGV-1 Performance

The efficacy of dTAGV-1 can be quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of dTAGV-1 across various cell lines and target proteins.

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| FKBP12F36V-Nluc | 293FT | ~1 | >95 |

| LACZ-FKBP12F36V | PATU-8902 | ~10 | >90 |

| FKBP12F36V-KRASG12V | PATU-8902 | ~5 | >90 |

| FKBP12F36V-EWS/FLI | EWS502 | ~25 | >85 |

Table 1: In Vitro Degradation Efficiency of dTAGV-1. This table summarizes the DC50 and Dmax values for dTAGV-1 against various FKBP12F36V-tagged proteins in different cell lines after 24 hours of treatment. Data compiled from multiple sources.

| Parameter | dTAGV-1 | dTAG-13 |

| Half-life (t1/2) | 4.43 hours | 2.41 hours |

| Area Under the Curve (AUCinf) | 18,517 hng/mL | 6,140 hng/mL |

Table 2: Pharmacokinetic Properties of dTAGV-1 versus dTAG-13 in Mice. This table compares the in vivo pharmacokinetic parameters of dTAGV-1 and dTAG-13 following intraperitoneal administration at 10 mg/kg.

Experimental Protocols

Rigorous experimental design is crucial for obtaining reliable and reproducible results with the dTAG system. The following protocols provide detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.

-

dTAGV-1/dTAGV-1-NEG Preparation: Prepare stock solutions of dTAGV-1 and this compound in DMSO. For working solutions, dilute the stock in pre-warmed cell culture medium to the desired final concentration.

-

Treatment: Add the dTAGV-1 or this compound containing medium to the cells. For control wells, add medium containing the same final concentration of DMSO.

-

Incubation: Incubate the cells for the desired time period (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for Protein Degradation

This protocol allows for the visualization and quantification of target protein degradation.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12 tag overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Cell Viability Assay

This assay determines the effect of target protein degradation on cell proliferation and viability.

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a serial dilution of dTAGV-1 and this compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for a period relevant to the biological question (e.g., 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and plot the results to determine the GI50 (concentration that causes 50% growth inhibition).

Washout Experiment

This experiment assesses the reversibility of protein degradation upon removal of the dTAG molecule.

-

Initial Treatment: Treat cells with dTAGV-1 for a sufficient time to achieve significant degradation (e.g., 4-8 hours).

-

Washout: Remove the dTAGV-1-containing medium. Wash the cells three times with pre-warmed, drug-free medium.

-

Recovery Incubation: Add fresh, drug-free medium to the cells and return them to the incubator.

-

Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Western Blot Analysis: Analyze the protein levels in the collected lysates by Western blotting as described in section 4.2 to monitor the recovery of the target protein.

Mandatory Visualizations

Experimental Workflow for dTAGV-1 Validation

Figure 2. dTAGV-1 Validation Workflow.

Conclusion

dTAGV-1, in conjunction with its negative control this compound, represents a robust and versatile tool for the targeted degradation of proteins. Its ability to recruit the VHL E3 ligase expands the scope of the dTAG platform, enabling the study of proteins that may be resistant to other degradation mechanisms. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively design, execute, and interpret experiments using this powerful technology, thereby accelerating research in target validation and drug discovery.

References

An In-depth Technical Guide to dTAGV-1-NEG: The Negative Control for VHL-Recruiting dTAG Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing the rapid and specific degradation of proteins of interest. This technology relies on heterobifunctional molecules that recruit a target protein, fused to a specific tag, to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. The dTAGV-1 molecule is a second-generation degrader that co-opts the von Hippel-Lindau (VHL) E3 ligase to degrade proteins tagged with the FKBP12F36V mutant protein.[1][2] To ensure the specificity of experimental results obtained with dTAGV-1, a crucial negative control is required. This technical guide provides a comprehensive overview of dTAGV-1-NEG, the inactive diastereomer of dTAGV-1, which serves as this essential negative control.

Chemical Structure and Physicochemical Properties

This compound is a diastereomer of dTAGV-1. This stereochemical difference is critical as it abrogates the molecule's ability to bind to the VHL E3 ligase, thus rendering it incapable of inducing the degradation of FKBP12F36V-tagged proteins.[1][3] This property makes it an ideal negative control for dTAGV-1 experiments, allowing researchers to distinguish between specific degradation effects and any potential off-target or non-specific cellular responses.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C68H90N6O14S | [4] |

| Molecular Weight | 1247.54 g/mol | |

| CAS Number | 2451573-87-6 | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C |

Mechanism of Inaction: A Tale of Two Diastereomers

The dTAGV-1 molecule is designed with three key components: a ligand that binds to the FKBP12F36V tag, a ligand that recruits the VHL E3 ligase, and a linker connecting these two moieties. The binding of dTAGV-1 to both the FKBP12F36V-tagged protein and VHL brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

This compound, due to its specific stereochemistry, is unable to productively engage with the VHL E3 ligase complex. While it can still bind to the FKBP12F36V tag, the absence of VHL recruitment prevents the formation of the critical ternary complex (Target Protein-dTAGV-1-NEG-VHL). Consequently, the ubiquitination and subsequent degradation of the target protein do not occur. This precise lack of activity is what makes this compound an exemplary negative control.

References

The Principle of dTAG System Negative Controls: An In-depth Technical Guide

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology relies on the fusion of a target protein with the mutant FKBP12(F36V) protein tag. A heterobifunctional dTAG molecule then recruits an E3 ubiquitin ligase to the FKBP12(F36V)-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome. The specificity and temporal control afforded by the dTAG system make it an invaluable tool for target validation and studying the acute consequences of protein loss in cells and in vivo.[1][2][3]

Robust experimental design is critical to unequivocally attribute observed phenotypes to the degradation of the target protein. Negative controls are therefore an indispensable component of any dTAG experiment, allowing researchers to distinguish between on-target effects and potential off-target or compound-specific artifacts. This guide provides a comprehensive overview of the principles behind dTAG system negative controls, their implementation in experimental workflows, and the interpretation of resulting data.

Core Principles of dTAG Negative Controls

The primary goal of negative controls in the dTAG system is to isolate the biological consequences of the specific degradation of the FKBP12(F36V)-tagged protein of interest. This is achieved by employing control compounds and cellular systems that uncouple the various components of the dTAG mechanism. The ideal negative control experiment should demonstrate that the observed phenotype is dependent on the formation of a productive ternary complex between the dTAG molecule, the FKBP12(F36V)-tagged protein, and the E3 ligase.

There are several key types of negative controls, each addressing a different potential source of off-target effects:

-

Inactive Epimer/Diastereomer Controls: These are small molecules that are structurally very similar to the active dTAG degrader but are unable to productively engage with one of the components of the ternary complex, typically the E3 ligase.[4][5] This is often achieved through a stereochemical inversion at a key binding motif. These controls are crucial for demonstrating that the observed phenotype is not due to off-target binding of the dTAG molecule to other cellular proteins.

-

Parental Cell Line Control: This control utilizes the parental cell line that does not express the FKBP12(F36V)-tagged protein of interest. By treating these cells with the active dTAG molecule, researchers can assess any non-specific toxicity or phenotypic changes caused by the compound itself, independent of the tagged protein.

-

Vehicle Control (e.g., DMSO): As with any small molecule treatment, a vehicle control is essential to account for any effects of the solvent used to dissolve the dTAG molecule.

Data Presentation: Quantitative Analysis of Negative Controls

The efficacy of negative controls is best demonstrated through quantitative experiments that directly compare their effects to the active dTAG molecule. Western blotting, mass spectrometry-based proteomics, and cell viability assays are commonly employed to generate this data.

Table 1: Effect of dTAG-13 and its Negative Control on BRD4-FKBP12(F36V) Degradation

| Treatment (100 nM, 24h) | Cell Line | BRD4-FKBP12(F36V) Level (Normalized to Vehicle) |

| dTAG-13 | 293T-BRD4-FKBP12(F36V) | < 0.1 |

| dTAG-13-NEG | 293T-BRD4-FKBP12(F36V) | ~ 1.0 |

| dTAG-13 | 293T (Parental) | Not Applicable |

| Vehicle (DMSO) | 293T-BRD4-FKBP12(F36V) | 1.0 |

Data are representative and compiled based on findings from Nabet et al., Nature Chemical Biology 2018.

Table 2: Proteomic Analysis of dTAGV-1 and its Negative Control

| Treatment (500 nM, 6h) | Cell Line | Significantly Degraded Proteins (Fold Change < -2.0, p < 0.001) |

| dTAGV-1 | PATU-8902 LACZ-FKBP12(F36V) | LACZ-FKBP12(F36V) |

| dTAGV-1-NEG | PATU-8902 LACZ-FKBP12(F36V) | None |

| Vehicle (DMSO) | PATU-8902 LACZ-FKBP12(F36V) | None |

Data are representative and compiled based on findings from Nabet et al., Nature Communications 2020.

Mandatory Visualization

Caption: Mechanism of dTAG-mediated protein degradation.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.addgene.org [media.addgene.org]

- 4. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]

- 5. bmglabtech.com [bmglabtech.com]

dTAGV-1-NEG: A Technical Guide to the Negative Control for the dTAG System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This technology relies on heterobifunctional molecules that recruit a protein of interest, fused to a mutant FKBP12F36V tag, to an E3 ubiquitin ligase, thereby triggering its proteasomal degradation. Within this system, dTAGV-1 is a key molecule that recruits the von Hippel-Lindau (VHL) E3 ligase to the FKBP12F36V-tagged protein. To ensure the observed effects are specifically due to the degradation of the target protein, a robust negative control is essential. dTAGV-1-NEG serves this critical function. It is a diastereomer of dTAGV-1 that is incapable of binding to and recruiting VHL, thus preventing the degradation of the target protein.[1][2] This document provides a comprehensive technical overview of the discovery, development, and application of this compound as a negative control in the dTAG system.

Core Mechanism of the dTAGV-1 System and the Role of this compound

The dTAGV-1 system operates through the formation of a ternary complex between the FKBP12F36V-tagged target protein, the dTAGV-1 molecule, and the VHL E3 ubiquitin ligase complex.[1][2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound, as the inactive diastereomer of dTAGV-1, is designed to be incapable of binding to the VHL E3 ligase. This structural difference abrogates its ability to form the ternary complex necessary for protein degradation, while ideally maintaining its ability to bind to the FKBP12F36V tag. Consequently, any cellular effects observed with dTAGV-1 but not with this compound can be confidently attributed to the degradation of the target protein.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the activity of dTAGV-1 and the inactivity of its negative control, this compound.

Table 1: Effect of dTAGV-1 and this compound on FKBP12F36V-Nluc Degradation

| Cell Line | Compound | Concentration | Duration | Outcome | Reference |

| 293FT FKBP12F36V-Nluc | dTAGV-1 | 1-10 µM | 24 h | Potent degradation of FKBP12F36V-Nluc | |

| 293FT FKBP12F36V-Nluc | This compound | 1-10 µM | 24 h | No degradation of FKBP12F36V-Nluc | |

| 293FT FKBP12WT-Nluc | dTAGV-1 | 1-10 µM | 24 h | No degradation of FKBP12WT-Nluc | |

| 293FT FKBP12WT-Nluc | This compound | 1-10 µM | 24 h | No degradation of FKBP12WT-Nluc |

Table 2: Effect of dTAGV-1 and this compound on KRASG12V Degradation and Cell Proliferation

| Cell Line | Compound | Concentration | Duration | Outcome | Reference |

| PATU-8902 FKBP12F36V-KRASG12V | dTAGV-1 | 500 nM | 24 h | Rapid degradation of KRASG12V protein | |

| PATU-8902 FKBP12F36V-KRASG12V | This compound | 500 nM | 24 h | No degradation of KRASG12V protein | |

| PATU-8902 FKBP12F36V-KRASG12V; KRAS-/- | dTAGV-1 | Not Specified | 120 h | Diminished cell proliferation in 3D-spheroid cultures | |

| PATU-8902 LACZ-FKBP12F36V | This compound | Not Specified | 120 h | No effect on cell proliferation in 3D-spheroid cultures |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development.

Cell Culture and Transfection

-

Cell Lines: 293FT cells were used for the dual-luciferase assays, and PATU-8902 pancreatic ductal adenocarcinoma cells were used for KRASG12V degradation and proliferation studies.

-

Genetic Modification: Cells were engineered to express FKBP12F36V fused to a protein of interest (e.g., Nluc, KRASG12V, LACZ) using techniques such as lentiviral expression or CRISPR-mediated locus-specific knock-in. For VHL knockout studies, 293TVHL-/- cells were utilized.

Dual-Luciferase Reporter Assay

This assay is used to quantify the degradation of a target protein fused to NanoLuc luciferase (Nluc).

-

Cell Seeding: 293FT cells stably expressing either FKBP12WT-Nluc or FKBP12F36V-Nluc are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with dTAGV-1 or this compound at the desired concentrations for a specified duration (e.g., 24 hours).

-

Lysis and Luminescence Measurement: Cells are lysed, and the luminescence from Nluc (target protein) and a co-expressed control luciferase (e.g., Firefly luciferase, Fluc) is measured.

-

Data Analysis: The ratio of Nluc to Fluc signal is calculated and normalized to a DMSO-treated control to determine the extent of target protein degradation.

Immunoblotting

Western blotting is employed to visualize the degradation of the target protein.

-

Cell Lysis: Cells are treated with dTAGV-1 or this compound for the indicated time course and then lysed in an appropriate buffer.

-

Protein Quantification: Protein concentration in the lysates is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., KRASG12V) or the FKBP12F36V tag. A loading control antibody (e.g., β-actin, GAPDH) is also used.

-

Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Mass Spectrometry-Based Proteomics

This technique provides an unbiased and global view of protein degradation.

-

Sample Preparation: PATU-8902 LACZ-FKBP12F36V cells are treated with 500 nM dTAGV-1 or this compound for a defined period (e.g., 4 hours).

-

Protein Digestion: Cell lysates are processed, and proteins are digested into peptides.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.

-

Data Analysis: The abundance of each protein in the dTAGV-1 or this compound treated samples is compared to a DMSO control. Significantly degraded proteins are identified based on fold change and statistical significance (e.g., p-value < 0.001, FDR q < 0.05). Multiplexed quantitative proteomics revealed that upon treatment with 500 nM dTAGV-1, LACZ-FKBP12F36V was the only protein significantly degraded in the proteome. No significantly degraded targets were observed with this compound treatment.

Cell Proliferation Assay (3D Spheroid Culture)

This assay assesses the functional consequence of target protein degradation on cell growth.

-

Spheroid Formation: PATU-8902 cells are cultured in ultra-low attachment plates to promote the formation of 3D spheroids.

-

Compound Treatment: Spheroids are treated with dTAGV-1 or this compound for an extended period (e.g., 120 hours).

-

Viability Measurement: Cell viability is assessed using a suitable method, such as a CellTiter-Glo assay, which measures ATP levels.

-

Data Analysis: The results are normalized to DMSO-treated controls to determine the anti-proliferative effect.

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed.

Caption: Mechanism of dTAGV-1 mediated degradation and the inhibitory role of this compound.

Caption: General experimental workflow for evaluating dTAGV-1 and this compound.

Conclusion

This compound is an indispensable tool for the rigorous application of the dTAGV-1 system. As a diastereomer of dTAGV-1 that does not recruit the VHL E3 ligase, it provides a robust negative control to ensure that observed phenotypes are a direct consequence of target protein degradation. The data and protocols summarized in this guide underscore the selectivity and utility of the dTAGV-1/dTAGV-1-NEG pair for target validation and the elucidation of protein function in a wide range of biological contexts. This system offers temporal advantages over genetic approaches and enhanced selectivity compared to small molecule inhibitors, making it a valuable asset for both basic research and drug development.

References

The Cornerstone of Control: A Technical Guide to the Importance of Inactive Diastereomers in Degrader Research

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention. These heterobifunctional molecules offer a catalytic mechanism to eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[] However, the complexity of this process necessitates rigorous validation to ensure that the observed protein degradation is a direct result of the intended mechanism. A critical, yet often underemphasized, component of this validation is the use of inactive diastereomers as negative controls. This guide provides an in-depth exploration of the role of inactive diastereomers in degrader research, complete with quantitative data, detailed experimental protocols, and visualizations to underscore their importance.

The Rationale for Inactive Diastereomers

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. An inactive diastereomer is a stereoisomer of the active PROTAC that, due to a change in the three-dimensional arrangement of its atoms at a single chiral center, is unable to effectively bind to the E3 ligase.[] This subtle structural modification renders the molecule incapable of forming a productive ternary complex, and thus, it should not induce degradation of the target protein.

The inclusion of an inactive diastereomer in experimental workflows is paramount for several reasons:

-

Mechanism of Action Validation: By demonstrating that a structurally near-identical but functionally inert molecule does not induce protein degradation, researchers can confidently attribute the activity of the parent PROTAC to its ability to recruit the E3 ligase. This helps to rule out alternative mechanisms of protein depletion, such as transcriptional repression or off-target effects unrelated to the PROTAC pathway.[2]

-

Structure-Activity Relationship (SAR) Elucidation: The stark contrast in activity between two diastereomers provides invaluable information about the specific stereochemical requirements for E3 ligase binding and ternary complex formation. This knowledge is crucial for the rational design and optimization of more potent and selective degraders.

-

Assessment of Off-Target Effects: If both the active PROTAC and its inactive diastereomer produce a similar biological phenotype unrelated to the degradation of the primary target, it suggests that this effect is independent of the intended degradation pathway and may be due to off-target binding of the shared pharmacophore.

Quantitative Comparison of Active and Inactive Diastereomers

The difference in activity between an active PROTAC and its inactive diastereomer can be quantified through various in vitro and cellular assays. The following tables summarize key data from published studies, highlighting the dramatic loss of degradation activity and E3 ligase binding associated with a change in stereochemistry.

| PROTAC Pair | Target | E3 Ligase | Cell Line | DC50 (nM) | Reference |

| ARV-771 (Active) | BRD2/3/4 | VHL | 22Rv1 | < 5 | [3][4] |

| ARV-766 (Inactive) | BRD2/3/4 | VHL | 22Rv1 | Inactive |

| PROTAC Pair | Measurement | IC50 (nM) | Reference |

| ARV-771 (Active) | c-MYC depletion | < 1 | |

| ARV-766 (Inactive) | c-MYC depletion | > 1000 |

Visualizing the Core Concepts

To further elucidate the principles discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Mechanism of action for active vs. inactive PROTAC diastereomers.

Caption: Experimental workflow for PROTAC validation using an inactive diastereomer.

Caption: Distinguishing on-target from off-target effects.

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in this guide.

Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC and its inactive diastereomer.

a. Cell Culture and Treatment:

-

Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat cells with a dose-response of the active PROTAC and the inactive diastereomer. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, and 24 hours) at 37°C.

b. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

c. Western Blot Analysis:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

CRBN/VHL Binding Assay (AlphaLISA)

This protocol describes a proximity-based assay to measure the binding of a PROTAC to the E3 ligase component.

a. Reagent Preparation:

-

Prepare a dilution series of the active PROTAC and the inactive diastereomer in the appropriate assay buffer.

-

Prepare solutions of the tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1) and a biotinylated ligand that binds to the same site as the PROTAC's E3 ligase-binding moiety.

b. Assay Procedure:

-

In a 384-well microplate, add the E3 ligase complex, the biotinylated ligand, and the PROTAC dilutions.

-

Incubate at room temperature for 1 hour to allow for binding competition.

-

Add streptavidin-coated donor beads and anti-tag acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

c. Data Analysis:

-

The signal will be inversely proportional to the binding of the PROTAC to the E3 ligase.

-

Plot the AlphaLISA signal against the PROTAC concentration and fit the data to a suitable competition binding model to determine the IC50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol details the steps to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

a. Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

-

Treat the cells with the active PROTAC, the inactive diastereomer, or a vehicle control for 4-6 hours.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer.

c. Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from cells treated with the active PROTAC, but not the inactive diastereomer or vehicle control, confirms the formation of the ternary complex.

Conclusion

The use of inactive diastereomers as negative controls is an indispensable component of rigorous PROTAC development. By providing a clear and unambiguous means to validate the mechanism of action, elucidate structure-activity relationships, and assess off-target effects, these molecules serve as the cornerstone of control in degrader research. The experimental protocols and data presented in this guide underscore the critical importance of incorporating inactive diastereomers into every stage of the PROTAC discovery and validation pipeline, ensuring the development of robust and specific next-generation therapeutics.

References

Distinguishing On-Target from Off-Target Effects of Targeted Protein Degradation: A Technical Guide to Using dTAGV-1 and its Negative Control, dTAGV-1-NEG

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality and research tool for selectively eliminating proteins of interest. A key challenge in the development and application of TPD is the definitive attribution of observed phenotypes to the degradation of the intended target, as opposed to off-target effects of the degrader molecule. The dTAG (degradation tag) system, utilizing the VHL-recruiting degrader dTAGV-1, offers a robust platform for inducible and specific protein degradation. Crucially, the system includes a structurally similar but functionally inactive negative control, dTAGV-1-NEG. This technical guide provides an in-depth overview of the principles and methodologies for employing dTAGV-1 and this compound to rigorously dissect on-target versus off-target effects in preclinical research and drug development.

Introduction to the dTAGV-1 System

The dTAG technology is a chemical biology platform that enables the rapid and selective degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The dTAGV-1 molecule is a heterobifunctional degrader comprising a ligand that specifically binds to the FKBP12F36V tag and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex between the FKBP12F36V-tagged POI and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3][4]

To ensure that the observed biological consequences are a direct result of the degradation of the target protein, a critical negative control, this compound, is employed. This compound is a diastereomer of dTAGV-1 that retains the ability to bind to the FKBP12F36V tag but is incapable of recruiting the VHL E3 ligase.[1] Consequently, this compound does not induce the degradation of the target protein. By comparing the effects of dTAGV-1 and this compound, researchers can confidently attribute any observed phenotypes to the specific degradation of the target protein, thereby distinguishing on-target from off-target effects.

Core Principles of On-Target vs. Off-Target Validation

The fundamental principle behind using dTAGV-1 and this compound for on-target validation lies in the differential activity of the two compounds.

-

On-target effects are defined as the biological consequences resulting directly from the degradation of the intended FKBP12F36V-tagged protein. These effects should be observed upon treatment with dTAGV-1 but not with this compound.

-

Off-target effects are any biological responses caused by the degrader molecule that are independent of the degradation of the target protein. These effects would manifest with both dTAGV-1 and this compound treatment, or with this compound alone.

By conducting parallel experiments with both compounds, researchers can subtract the off-target "noise" and isolate the true on-target "signal."

Experimental Design and Workflow

A typical experimental workflow to investigate on-target versus off-target effects using the dTAGV-1 system involves several key stages:

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized the dTAGV-1 and this compound system. These tables are intended to provide a reference for typical experimental parameters.

Table 1: In Vitro Degradation of Target Proteins

| Cell Line | Target Protein | dTAGV-1 Conc. | This compound Conc. | Treatment Time | % Degradation (dTAGV-1) | % Degradation (this compound) | Reference |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 1-10 µM | 24 h | Potent | No effect | |

| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 500 nM | 4 h | Significant | No effect | |

| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 500 nM | 1-24 h | Rapid | No effect | |

| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 1 µM | 24 h | Pronounced | No effect | |

| EWS502 | FKBP12F36V-GFP | 1 µM | 1 µM | 24 h | Effective | No effect |

Table 2: In Vitro Phenotypic Effects

| Cell Line | Target Protein | dTAGV-1 Conc. | This compound Conc. | Treatment Time | Phenotypic Effect (dTAGV-1) | Phenotypic Effect (this compound) | Reference |

| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 1 µM | Longer time-points | Potent antiproliferative effects | Absent | |

| PATU-8902 | FKBP12F36V-KRASG12V | Not specified | Not specified | 120 h | Diminished cell proliferation | No effect |

Detailed Experimental Protocols

Cell Culture

-

293FT Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

PATU-8902 Cells: Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

EWS502 Cells: Grow in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of dTAGV-1 and this compound Stock Solutions

-

Dissolve dTAGV-1 and this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C.

-

On the day of the experiment, thaw an aliquot and prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions (including the vehicle control) and is typically ≤ 0.1%.

Luciferase-Based Protein Degradation Assay

This assay is suitable for target proteins fused to a luciferase reporter, such as NanoLuc® (Nluc).

-

Cell Seeding: Seed cells expressing the FKBP12F36V-luciferase fusion protein into a 96-well or 384-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.

-

Compound Treatment: The following day, treat the cells with serial dilutions of dTAGV-1, this compound, or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Add a lytic luciferase substrate (e.g., Nano-Glo® Luciferase Assay Reagent) to each well.

-

Incubate for the manufacturer-recommended time to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of treated wells to the vehicle control wells.

-

Plot the normalized luminescence as a function of compound concentration to determine the degradation concentration 50 (DC50) for dTAGV-1.

-

Immunoblotting for Protein Degradation

-

Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates. The next day, treat with dTAGV-1, this compound, or vehicle control at the desired concentrations and for the specified time points.

-

Cell Lysis:

-

Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific to the target protein or the FKBP12F36V tag overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

Cell Viability/Anti-Proliferation Assay

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Compound Treatment: Treat the cells with a range of concentrations of dTAGV-1, this compound, or vehicle control.

-

Incubation: Incubate the plates for an extended period (e.g., 72-120 hours).

-

Viability Measurement: Assess cell viability using a commercially available kit, such as those based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS or WST-1 assays), according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the viability readings of treated wells to the vehicle control wells.

-

Plot the normalized viability as a function of compound concentration to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

-

Quantitative Mass Spectrometry-Based Proteomics

For a global and unbiased assessment of on-target and off-target effects, quantitative proteomics can be employed.

-

Sample Preparation: Treat cells with dTAGV-1, this compound, or vehicle control. Harvest and lyse the cells, and quantify the protein content.

-

Protein Digestion and Peptide Labeling: Digest the proteins into peptides (e.g., with trypsin). For multiplexed analysis, label the peptides from different conditions with tandem mass tags (TMT) or other isobaric labels.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.

-

Data Analysis:

-

Use specialized software to identify and quantify the proteins from the MS/MS data.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with dTAGV-1 compared to this compound and the vehicle control.

-

An on-target effect is confirmed if the FKBP12F36V-tagged protein is the most significantly downregulated protein in the dTAGV-1 treated sample.

-

Signaling Pathways and Logical Relationships

The dTAGV-1 system operates through the hijacking of the cellular ubiquitin-proteasome system. The following diagrams illustrate the key molecular events and the logical framework for data interpretation.

Conclusion

The dTAGV-1 system, with its dedicated negative control this compound, provides a powerful and rigorous framework for dissecting the on-target and off-target effects of targeted protein degradation. By carefully designing experiments that include both the active degrader and the inactive control, researchers can confidently attribute observed biological phenomena to the degradation of the intended target. This level of rigor is essential for the validation of novel drug targets, the elucidation of protein function, and the overall advancement of targeted protein degradation as a therapeutic strategy. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers seeking to effectively implement the dTAGV-1 system in their work.

References

- 1. Leibniz Institute DSMZ: Details [dsmz.de]

- 2. researchgate.net [researchgate.net]

- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The EWS/FLI Oncogene Drives Changes in Cellular Morphology, Adhesion, and Migration in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the dTAGV-1/dTAGV-1-NEG Pair for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dTAGV-1/dTAGV-1-NEG system, a powerful chemical biology tool for inducing rapid and selective degradation of target proteins. We will delve into the core mechanism, present key quantitative data, and provide detailed experimental protocols to facilitate its application in your research.

Introduction to the dTAG System

The degradation tag (dTAG) technology offers temporal control over protein levels, overcoming some limitations of genetic approaches like CRISPR/Cas9 or RNAi. The system is a two-component platform requiring:

-

A protein of interest (POI) tagged with the mutant FKBP12F36V protein. This can be achieved through various genetic engineering techniques, including CRISPR/Cas9-mediated knock-in or transgene expression.

-

A heterobifunctional dTAG molecule. This small molecule acts as a degrader, bridging the FKBP12F36V-tagged protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.

The dTAGV-1/dTAGV-1-NEG Pair: A VHL-Recruiting System

dTAGV-1 is a second-generation dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This provides an alternative to the first-generation CRBN-recruiting dTAG molecules (e.g., dTAG-13), which is particularly useful for degrading proteins that may be resistant to CRBN-mediated degradation.[1][2]

dTAGV-1 is composed of three key moieties: a ligand selective for the F36V single-point mutated FKBP12, a linker, and a VHL-binding ligand. By binding simultaneously to the FKBP12F36V-tagged protein and VHL, dTAGV-1 induces the formation of a ternary complex. This proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.

dTAGV-1-NEG is a diastereomer of dTAGV-1 and serves as a crucial negative control. Due to its stereochemistry, this compound is unable to bind to VHL, and therefore does not induce the degradation of FKBP12F36V-tagged proteins. This allows researchers to distinguish between the specific effects of protein degradation and any potential off-target effects of the small molecule itself.

Mechanism of Action

The signaling pathway for dTAGV-1-mediated protein degradation is illustrated below:

References

A Technical Guide to dTAGV-1 and the Critical Role of its Negative Control, dTAGV-1-NEG

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the theoretical and practical basis for utilizing the dTAGV-1 system for targeted protein degradation, with a specific focus on the indispensable role of its negative control, dTAGV-1-NEG.

Introduction to the dTAG System for Targeted Protein Degradation

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing the rapid, selective, and reversible degradation of a specific protein of interest (POI).[1][2] This technology overcomes many limitations of traditional genetic perturbation methods, such as the long timescales required for RNAi or CRISPR-mediated knockout.[2] The dTAG system operates through the use of two key components:

-

A Tagged Protein of Interest: The target protein is genetically fused with a small "degradation tag," the F36V mutant of the FKBP12 protein (FKBP12F36V).[1] This single amino acid mutation creates a specific binding pocket for the dTAG molecule that is not present in the wild-type FKBP12 protein, ensuring high selectivity. This fusion protein can be generated through transgene expression or, more precisely, via CRISPR/Cas9-mediated knock-in at the endogenous genetic locus.

-

A Heterobifunctional Degrader Molecule: A cell-permeable small molecule, known as a degrader, acts as a molecular bridge. For the VHL-based dTAG system, the degrader of choice is dTAGV-1 . This molecule is heterobifunctional, meaning it has two distinct ends: one that selectively binds to the FKBP12F36V tag and another that recruits an E3 ubiquitin ligase.

Mechanism of Action: dTAGV-1

The mechanism of dTAGV-1-induced degradation is a hijacking of the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

-

Ternary Complex Formation: dTAGV-1 enters the cell and simultaneously binds to the FKBP12F36V tag on the POI and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This brings the target protein into close proximity with the E3 ligase, forming a key structure known as the ternary complex (POI-dTAGV-1-VHL).

-

Polyubiquitination: Once the ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The chain of ubiquitin molecules acts as a signal for the cell's proteasome, which recognizes the tagged protein and degrades it into small peptides. The dTAGV-1 molecule is then released and can act catalytically to induce the degradation of another POI molecule.

Caption: The dTAGV-1 signaling pathway for targeted protein degradation.

The Theoretical Basis for Using this compound

In any experiment involving a chemical probe, it is essential to demonstrate that the observed biological effect is a direct result of the intended mechanism of action. A negative control is an indispensable tool for this purpose. It helps to rule out alternative explanations, such as off-target effects, general compound toxicity, or artifacts of the experimental system.

For the dTAG system, the ideal negative control must be structurally as similar as possible to the active degrader but lack the key function required for degradation. This is precisely the role of This compound .

This compound is a diastereomer of dTAGV-1. This means it has the same molecular formula and connectivity of atoms but differs in the three-dimensional arrangement at one or more stereocenters. Critically, this specific structural alteration in this compound abrogates its ability to bind to the VHL E3 ligase.

Therefore, the theoretical basis for using this compound is as follows:

-

It CAN bind the FKBP12F36V tag: Like dTAGV-1, it retains the moiety that recognizes the tagged protein. This controls for any biological effects that might arise simply from a ligand binding to the POI.

-

It CANNOT bind the VHL E3 Ligase: This is the crucial difference. Because it cannot recruit VHL, it cannot form the ternary complex.

-

It CANNOT induce degradation: Without ternary complex formation, the POI is not ubiquitinated and is therefore not degraded by the proteasome.

By comparing the effects of dTAGV-1 with this compound in parallel experiments, researchers can confidently attribute any observed protein degradation and downstream phenotypic changes specifically to VHL-mediated proteasomal degradation, rather than some other unforeseen activity of the chemical scaffold.

Caption: Logical comparison of dTAGV-1 and this compound mechanisms.

Quantitative Data: In Vitro Efficacy and Specificity

Experimental data robustly supports the mechanism of dTAGV-1 and the inert nature of this compound. The following tables summarize key findings from foundational studies.

Table 1: Degradation of FKBP12F36V-Nluc Fusion Protein This experiment uses a NanoLuciferase (Nluc) reporter fused to FKBP12 variants to quantify degradation. A decrease in luminescence indicates degradation of the fusion protein.

| Compound | Target Cell Line | Concentration | Duration | Result | Reference |

| dTAGV-1 | 293FT FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent, dose-dependent degradation | |

| dTAGV-1 | 293FT FKBP12WT-Nluc | 0.1 nM - 10 µM | 24 h | No degradation | |

| This compound | 293FT FKBP12F36V-Nluc | 1 µM - 10 µM | 24 h | No degradation | |

| This compound | 293FT FKBP12WT-Nluc | 1 µM - 10 µM | 24 h | No degradation |

Table 2: Degradation of Oncogenic KRASG12V and Cellular Impact This experiment tests the ability to degrade a cancer-driving protein, KRASG12V, and the resulting effect on cell growth.

| Compound | Target Cell Line | Concentration | Duration | Protein Degradation | Cell Growth | Reference |

| dTAGV-1 | PATU-8902 FKBP12F36V-KRASG12V | 500 nM | 24 h | Yes | Diminished proliferation | |

| This compound | PATU-8902 FKBP12F36V-KRASG12V | 500 nM | 24 h | No | No effect on proliferation |

Table 3: Degradation of Oncogenic EWS/FLI and Cellular Impact This experiment targets the Ewing sarcoma driver fusion protein EWS/FLI.

| Compound | Target Cell Line | Concentration | Duration | Protein Degradation | Cell Growth | Reference |

| dTAGV-1 | EWS502 FKBP12F36V-EWS/FLI | 1 µM | 24 h | Yes | Potent antiproliferative effects | |

| This compound | EWS502 FKBP12F36V-EWS/FLI | 1 µM | 24 h | No | No effect on proliferation |

Experimental Protocols

The following are generalized protocols for key experiments used to validate the dTAGV-1 system.

Protocol 1: Western Blotting for Protein Degradation

This method is used to visually confirm the loss of the target protein.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, PATU-8902 engineered to express the FKBP12F36V-tagged POI) and allow them to adhere. Treat cells with DMSO (vehicle control), dTAGV-1, or this compound at the desired final concentration (e.g., 500 nM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or the tag) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Caption: A standard experimental workflow for Western blot analysis.

Protocol 2: Luciferase-Based Degradation Assay

This high-throughput method is used to quantify degradation when the POI is fused to a luciferase reporter.

-

Cell Plating: Plate cells stably expressing a dual-luciferase construct (e.g., FKBP12F36V-Nluc as the reporter and Firefly luciferase as an internal control) in multi-well plates (e.g., 96- or 384-well).

-

Compound Addition: Add dTAGV-1, this compound, or DMSO control across a range of concentrations.

-

Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.

-

Luminescence Reading: Use a dual-luciferase reporter assay system. First, add the reagent to lyse the cells and measure the Firefly luciferase signal (internal control). Then, add the second reagent to quench the Firefly signal and measure the NanoLuciferase signal (reporter).

-

Data Analysis: For each well, calculate the ratio of Nluc to Fluc luminescence. Normalize this ratio to the average of the DMSO-treated control wells to determine the percentage of remaining protein.

Protocol 3: Cell Viability Assay

This assay measures the functional consequence of degrading a protein essential for cell survival.

-

Cell Plating: Seed cells in multi-well plates at a low density. Allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dilution series of dTAGV-1, this compound, or DMSO.

-

Incubation: Incubate the cells for a period relevant to proliferation, typically 48-72 hours.

-

Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to DMSO controls to determine the relative cell viability at each compound concentration.

Conclusion

The dTAGV-1 system is a premier tool for the acute and specific degradation of target proteins, enabling precise investigation of protein function. The theoretical foundation for its use relies on the principles of induced proximity to co-opt the cell's ubiquitin-proteasome system. Central to the validation of any data generated with this system is the proper use of its negative control, this compound. As a diastereomer incapable of binding VHL, this compound allows researchers to definitively conclude that the degradation and any observed downstream phenotypes are the specific result of VHL-mediated ubiquitination, thereby ensuring the accuracy and reliability of their experimental findings.

References

Methodological & Application

dTAGV-1-NEG Protocol for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The dTAGV-1 system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins in cell culture and in vivo models. This technology utilizes the heterobifunctional molecule dTAGV-1, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a protein of interest (POI) that has been endogenously tagged with the mutant FKBP12F36V protein.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein. The dTAGV-1-NEG molecule serves as a crucial negative control in these experiments. As a diastereomer of dTAGV-1, it is incapable of binding to VHL, and therefore does not induce degradation of the tagged protein, allowing researchers to distinguish between specific degradation-mediated effects and off-target or compound-specific effects.[2][4]

These application notes provide an overview of the this compound protocol, including key experimental considerations, detailed protocols for common cell culture-based assays, and representative data to guide researchers in their experimental design and data interpretation.

Mechanism of Action

The dTAGV-1 system operates through the principles of targeted protein degradation. The dTAGV-1 molecule is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the FKBP12F36V tag on the target protein and the VHL E3 ubiquitin ligase. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The this compound, lacking the ability to recruit VHL, does not facilitate this process, making it an ideal negative control.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies using the dTAGV-1 system. These values can serve as a reference for expected outcomes.

Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins

| Cell Line | Target Protein | dTAGV-1 Concentration | Time (hours) | % Degradation | Reference |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 | Potent Degradation | |

| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 | >50% | |

| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 24 | Significant | |

| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 24 | Significant |

Table 2: In Vivo Degradation of FKBP12F36V-Nluc in Mice

| Administration Route | dTAGV-1 Dose | Time Post-Administration | % Reduction in Bioluminescent Signal | Reference |

| Intraperitoneal (i.p.) | 35 mg/kg (daily for 3 days) | 4 hours after first dose | Significant | |

| Intraperitoneal (i.p.) | 35 mg/kg (daily for 3 days) | 28 hours after final dose | Degradation still evident |

Experimental Protocols

A typical experimental workflow for a cell culture-based dTAGV-1 experiment involves cell line generation, compound treatment, and downstream analysis.

References

Application Notes and Protocols for In Vivo Use of dTAGV-1 and dTAGV-1-NEG

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of dTAGV-1, a second-generation, in vivo-compatible degrader molecule, and its corresponding negative control, dTAGV-1-NEG. The dTAG system allows for rapid and specific degradation of FKBP12F36V-tagged proteins, offering a powerful tool for target validation and functional genomics in animal models.

Introduction

The degradation tag (dTAG) system is a chemical biology platform for targeted protein degradation.[1][2] It utilizes heterobifunctional molecules to induce proximity between a protein of interest (POI) tagged with a mutant FKBP12F36V domain and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. dTAGV-1 is a potent and selective VHL-recruiting dTAG molecule with improved pharmacokinetic and pharmacodynamic properties, making it suitable for in vivo applications.[1][3] this compound serves as a crucial negative control; it is a diastereomer of dTAGV-1 that cannot bind to VHL, thus preventing the degradation of the target protein.[3] This allows researchers to confirm that the observed phenotypes are a direct result of the degradation of the FKBP12F36V-tagged protein.

Mechanism of Action

The dTAGV-1 molecule is composed of three key components: a ligand that selectively binds to the mutant FKBP12F36V tag on the protein of interest, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, and a linker that connects these two ligands. Upon administration, dTAGV-1 forms a ternary complex between the FKBP12F36V-tagged protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. In contrast, this compound, which lacks the ability to recruit VHL, does not induce degradation, thereby serving as an essential experimental control.

Figure 1: Mechanism of dTAGV-1 and the role of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for dTAGV-1 from in vivo studies.

Table 1: Pharmacokinetic Parameters of dTAGV-1 in Mice

| Parameter | 2 mg/kg (i.v.) | 2 mg/kg (i.p.) | 10 mg/kg (i.p.) |

| Half-life (T1/2) | 3.02 h | 3.64 h | 4.43 h |

| Cmax | 7780 ng/mL | 595 ng/mL | 2123 ng/mL |

| AUCinf | 3329 hng/mL | 3136 hng/mL | 18517 h*ng/mL |

| Data sourced from studies in 8-week-old immunocompromised female mice. |

Table 2: In Vivo Degradation Efficacy of dTAGV-1

| Target Protein | Animal Model | Dose and Administration | Time to Onset of Degradation | Duration of Degradation |

| Luciferase-FKBP12F36V | Immunocompromised female mice with MV4;11 luc-FKBP12F36V cells | 35 mg/kg, i.p., once daily for 3-4 days | 4 hours after first administration | Evident 28 hours after final administration |

| FKBP12F36V-KRASG12V | Mice with PATU-8902 FKBP12F36V-KRASG12V xenografts | Not specified | Rapid degradation observed | Not specified |